molecular formula C5H4ClN3O B12954088 N-(6-Chloropyridazin-3-yl)formamide

N-(6-Chloropyridazin-3-yl)formamide

Cat. No.: B12954088
M. Wt: 157.56 g/mol
InChI Key: HGOVEVHLUZPJQP-UHFFFAOYSA-N
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Description

N-(6-Chloropyridazin-3-yl)formamide is an organic compound characterized by the presence of a chloropyridazine ring attached to a formamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Chloropyridazin-3-yl)formamide typically involves the reaction of 6-chloropyridazine with formamide under controlled conditions. One common method includes:

    Starting Materials: 6-Chloropyridazine and formamide.

    Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as a base (e.g., sodium hydroxide), at elevated temperatures (around 100-150°C).

    Procedure: The 6-chloropyridazine is dissolved in an appropriate solvent (e.g., ethanol), and formamide is added slowly. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

N-(6-Chloropyridazin-3-yl)formamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyridazine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The formamide group can be oxidized to formic acid derivatives or reduced to amine derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide).

    Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Often involves reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include N-(6-aminopyridazin-3-yl)formamide or N-(6-thiolpyridazin-3-yl)formamide.

    Oxidation Products: Formic acid derivatives.

    Reduction Products: Amine derivatives.

Scientific Research Applications

N-(6-Chloropyridazin-3-yl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(6-Chloropyridazin-3-yl)formamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

N-(6-Chloropyridazin-3-yl)formamide can be compared with other similar compounds, such as:

    N-(6-Methylpyridazin-3-yl)formamide: Similar structure but with a methyl group instead of chlorine, leading to different reactivity and applications.

    N-(6-Bromopyridazin-3-yl)formamide:

    N-(6-Fluoropyridazin-3-yl)formamide: Fluorine substitution provides different electronic effects, influencing the compound’s behavior in reactions.

The uniqueness of this compound lies in its specific chlorine substitution, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H4ClN3O

Molecular Weight

157.56 g/mol

IUPAC Name

N-(6-chloropyridazin-3-yl)formamide

InChI

InChI=1S/C5H4ClN3O/c6-4-1-2-5(7-3-10)9-8-4/h1-3H,(H,7,9,10)

InChI Key

HGOVEVHLUZPJQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1NC=O)Cl

Origin of Product

United States

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